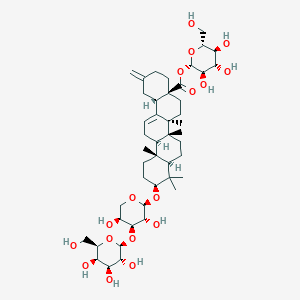
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is a compound widely used in organic synthesis and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylamino group and a tert-butoxycarbonyl (Boc) protecting group. The compound’s unique structure makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with an amine . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods
In industrial settings, the synthesis of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine can be scaled up using continuous flow reactors. This approach enhances efficiency and productivity by allowing for continuous processing and easier separation of products . Solid acid catalysts, such as H-BEA zeolite, are often used to facilitate the deprotection of the Boc group under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate are commonly used.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Substitution Reactions: Products typically include substituted pyrrolidines with various functional groups.
Deprotection Reactions: The major product is the free amine derivative of pyrrolidine.
Scientific Research Applications
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of peptide and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the phenylamino and Boc groups. The phenylamino group can act as a nucleophile, while the Boc group provides protection to the amine during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-N-Boc-4-(phenylamino)piperidine: Another Boc-protected amino compound used in organic synthesis.
1-N-Boc-®-(methylamino)-pyrrolidine: A similar compound with a methylamino group instead of a phenylamino group.
Uniqueness
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is unique due to its specific stereochemistry and the presence of the phenylamino group, which imparts distinct reactivity and properties compared to other Boc-protected amino compounds .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-anilinopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
NACSSYAFISGJHD-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
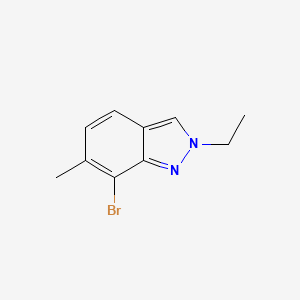
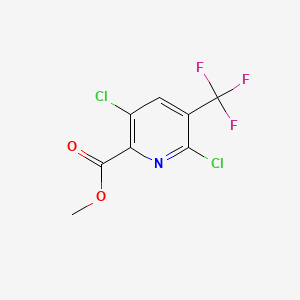
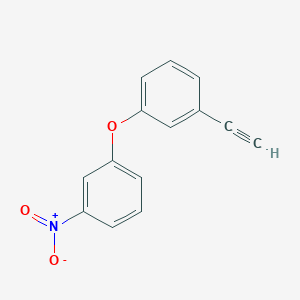
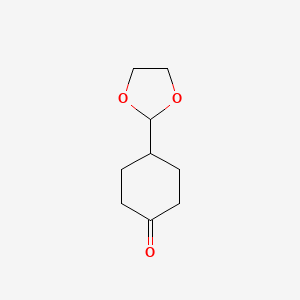
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
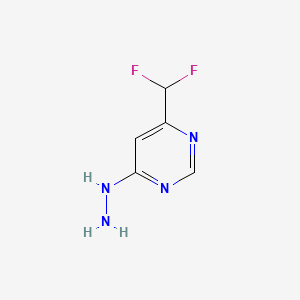
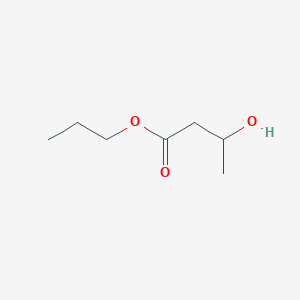
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
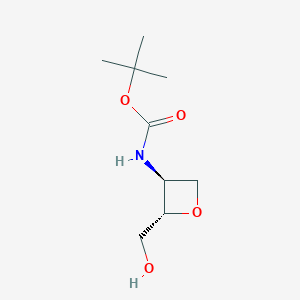
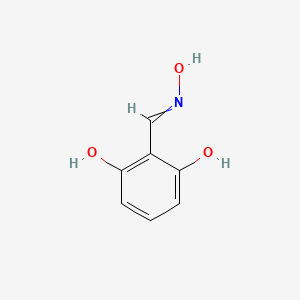
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)
